2-[1-(Butylamino)propyl]phenol
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Overview
Description
2-[1-(Butylamino)propyl]phenol is an organic compound with the molecular formula C13H21NO It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Butylamino)propyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable phenol derivative undergoes substitution with a butylamino group under controlled conditions. The reaction typically requires a strong base and an appropriate solvent to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Butylamino)propyl]phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols, demonstrating the compound’s redox versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-[1-(Butylamino)propyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[1-(Butylamino)propyl]phenol involves its interaction with specific molecular targets. For instance, as a potential beta-adrenergic agonist, it may activate adenylyl cyclase, leading to increased production of cyclic adenosine monophosphate (cAMP). This activation results in the phosphorylation of various proteins, altering their activity and leading to physiological effects such as bronchodilation and increased heart rate .
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenolic compound, used as a disinfectant and in the production of plastics.
2-Aminophenol: Similar in structure but with an amino group instead of a butylamino group, used in dye production.
4-Butylphenol: Contains a butyl group attached to the aromatic ring, used in the manufacture of resins and plastics.
Uniqueness
2-[1-(Butylamino)propyl]phenol is unique due to the presence of both a butylamino group and a phenolic hydroxyl group. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and specific reactivity patterns in chemical reactions .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[1-(butylamino)propyl]phenol |
InChI |
InChI=1S/C13H21NO/c1-3-5-10-14-12(4-2)11-8-6-7-9-13(11)15/h6-9,12,14-15H,3-5,10H2,1-2H3 |
InChI Key |
BFDWSHKRYKKVQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(CC)C1=CC=CC=C1O |
Origin of Product |
United States |
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